molecular formula C12H10FNO4S3 B2714296 (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-63-6

(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2714296
CAS No.: 853903-63-6
M. Wt: 347.39
InChI Key: SQDXDXYMKRCTCF-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a synthetic derivative based on the 4-thiazolidinone (4-TZD) heterocyclic scaffold, a structure recognized as a privileged framework in medicinal chemistry . This compound is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans. The 4-thiazolidinone core is known for its wide range of biological activities, with recent scientific reviews highlighting significant interest in its anticancer and antimicrobial properties . The Z-configured 5-(4-fluorobenzylidene) substituent is a critical structural feature common to many biologically active 5-ene-4-thiazolidinones, which are frequently investigated as hit compounds for further optimization in oncology research . The ethanesulfonic acid moiety introduces enhanced water solubility compared to simpler alkyl chains, potentially improving the compound's bioavailability for in vitro assays. Researchers are exploring this and related 4-thiazolidinone derivatives as potential ligands for molecular targets like PPARγ, which plays a role in regulating cell proliferation and intracellular oxidative stress response . The incorporation of a 4-fluorobenzylidene group is a strategic modification, as fluorinated aromatic systems often influence a molecule's electronic properties, metabolic stability, and overall pharmacodynamic profile. This compound is of particular value for screening in anticancer studies, as recent research on analogous 5-ene-4-thiazolidinones has demonstrated their ability to decrease metabolic activity and induce apoptosis in various human cancer cell lines, sometimes through mechanisms involving reactive oxygen species (ROS) production and caspase-3 activation . Its structure aligns with the molecular hybridization approach, combining the 4-thiazolidinone core with other pharmacophoric units to create new chemical entities with unique biological properties . Scientists working in early-stage drug discovery can utilize this compound to explore structure-activity relationships (SAR) within this promising class of heterocycles.

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S3/c13-9-3-1-8(2-4-9)7-10-11(15)14(12(19)20-10)5-6-21(16,17)18/h1-4,7H,5-6H2,(H,16,17,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXDXYMKRCTCF-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves the following steps:

  • Formation of the Thiazolidinone Core: : The synthesis begins with the preparation of the thiazolidinone core. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

  • Introduction of the Fluorobenzylidene Group: : The next step involves the condensation of the thiazolidinone with 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzylidene linkage.

  • Addition of the Ethanesulfonic Acid Group: : Finally, the ethanesulfonic acid group is introduced through a sulfonation reaction. This can be achieved by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Pharmacological Properties

1.1 Aldose Reductase Inhibition

One of the primary applications of compounds related to (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is their role as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Studies have shown that derivatives of thiazolidinones exhibit potent inhibitory effects on aldose reductase, with some compounds demonstrating submicromolar IC50 values, significantly surpassing the efficacy of established inhibitors like epalrestat .

1.2 Antifungal Activity

Compounds with similar structures have also been evaluated for antifungal properties. Research indicates that thiazolidinone derivatives possess antifungal activity, making them potential candidates for developing new antifungal agents .

1.3 Anti-inflammatory Effects

Another area of application is in the modulation of inflammatory responses. For instance, related compounds have shown efficacy in reducing leukocyte recruitment during acute inflammation and mitigating neointimal thickening following vascular injury in animal models . These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Case Studies

3.1 Diabetic Complications

A notable study focused on the impact of thiazolidinone derivatives on diabetic complications demonstrated that specific compounds exhibited significant inhibition of aldose reductase activity, thereby reducing sorbitol accumulation in cells exposed to high glucose levels. This suggests a protective effect against diabetic neuropathy and retinopathy .

3.2 In Vivo Models

In vivo studies using animal models have illustrated the anti-inflammatory potential of related compounds, where administration resulted in decreased inflammatory markers and improved tissue healing following injury . These findings underscore the therapeutic promise of this compound.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions, while the ethanesulfonic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues with Varied Benzylidene Substituents

Compound Name Substituent at C5 Key Features Biological Activity (IC₅₀ or MIC) References
(Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one 3-fluorobenzylidene Lacks ethanesulfonic acid; synthesized via Knoevenagel condensation. Anticancer (HCT-116: 8.2 μM)
(Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid 4-nitrobenzylidene Nitro group enhances electron-withdrawing effects; moderate solubility. Antifungal (C. albicans: 16 μg/mL)
(Z)-5-(thiophen-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl propanoic acid Thiophen-2-ylmethylene Heterocyclic substituent improves membrane permeability. Antibacterial (E. coli: 12 μg/mL)
Target Compound 4-fluorobenzylidene Ethanesulfonic acid enhances solubility; Z-configuration optimizes binding. Under investigation N/A

Key Observations :

  • The 4-fluoro substituent in the target compound likely offers better metabolic stability compared to 3-fluoro analogs due to reduced steric hindrance and optimal halogen bonding .
  • The ethanesulfonic acid group provides superior aqueous solubility (>10 mg/mL) compared to acetic acid or propanoic acid derivatives (<5 mg/mL) .

Analogs with Modified Sulfonic Acid Groups

Compound Name Sulfonic Acid Position Substituent at C5 Key Findings
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-thioxothiazolidin-3-yl]ethanesulfonic acid N3 3-phenylprop-2-enylidene Lower solubility (2.3 mg/mL) due to bulky substituent; moderate COX-2 inhibition (IC₅₀: 1.8 μM)
4-[(Z)-5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid C4 (butanoic acid) 4-(allyloxy)benzylidene Higher lipophilicity (logP: 3.2) but poor solubility; inactive in antimicrobial assays
Target Compound N3 (ethanesulfonic acid) 4-fluorobenzylidene Balanced logP (2.1) and solubility (>10 mg/mL); predicted enhanced target engagement

Key Observations :

  • The ethanesulfonic acid group in the target compound achieves a balance between lipophilicity and solubility, critical for oral bioavailability.
  • Bulky substituents (e.g., 3-phenylprop-2-enylidene) reduce solubility but may improve receptor binding specificity .

Stereochemical and Tautomeric Considerations

  • Z vs. E Configuration : The Z-configuration in the target compound is critical for maintaining planar geometry, facilitating π-π stacking with biological targets like carbonic anhydrase IX . E-isomers of similar compounds show reduced activity (>50% lower inhibition) .
  • Tautomerism: Thiazolidinones with 2-thioxo groups exist in thione-thiol tautomeric equilibria. The target compound’s IR spectrum confirms the thione form (C=S stretch at 1247 cm⁻¹; absence of S-H bands), aligning with active analogs .

Key Characterization Data :

  • IR : ν(C=O) at 1682 cm⁻¹, ν(C=S) at 1247 cm⁻¹ .
  • ¹H NMR : Doublet for Z-configuration benzylidene proton (δ 7.8 ppm, J = 12 Hz) .
  • 13C NMR : C=S at 178 ppm, C=O at 170 ppm .

Biological Activity

(Z)-2-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a novel thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a 4-fluorobenzylidene substituent. Its synthesis has been achieved through various methods, including microwave irradiation and conventional techniques, which enhance yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus3.697.38
Escherichia coli1.673.68
Pseudomonas aeruginosa2.505.00
Listeria monocytogenes>10>20

The compound has shown better antifungal activity than reference drugs such as bifonazole and ketoconazole, with enhanced efficacy against resistant strains like MRSA .

The antimicrobial activity is attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
  • Kinase Inhibition : Molecular docking studies suggest that it may inhibit various kinases, contributing to its antibacterial effects .
  • Disruption of Membrane Integrity : The compound disrupts bacterial membranes, leading to cell lysis.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF-7>100
HCT-116>100

The IC50 values indicate that while the compound shows moderate activity against K562 cells, it is less effective on other tested lines compared to established anticancer agents like doxorubicin .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli and S. aureus, with MIC values lower than those of traditional antibiotics.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on various human cancer cell lines, revealing selective toxicity towards leukemia cells while sparing normal cells.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves a multi-step protocol:

  • Step 1: Knoevenagel condensation of 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in acetic acid under reflux (85% yield, 7 hours) to form the benzylidene intermediate .
  • Step 2: Alkylation or sulfonation to introduce the ethanesulfonic acid moiety. For example, nucleophilic substitution using sodium ethanesulfonate under microwave irradiation (30–50 minutes) or conventional heating (1–3 hours) .
  • Purification: Recrystallization from DMF-acetic acid or ethanol-water mixtures, monitored by TLC .

Advanced: How can reaction conditions be optimized to improve yield?

  • Solvent screening: Ethanol and DMF-acetic acid mixtures enhance solubility of intermediates, reducing side reactions .
  • Base selection: Sodium acetate or potassium carbonate improves nucleophilic substitution efficiency (yields: 75–96%) .
  • Microwave vs. conventional methods: Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 3 hours) and increases yields by 10–15% due to uniform heating .
  • Troubleshooting low yields: Excess reagents (1.2–1.5 eq.) and inert atmospheres (N₂) prevent oxidation of thiol groups .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • IR spectroscopy: Peaks at 1703 cm⁻¹ (C=O), 1228 cm⁻¹ (C-S), and 3180 cm⁻¹ (NH) validate functional groups .
  • 1H/13C NMR: Key signals include δ 7.45–7.65 ppm (aromatic H), δ 10.15 ppm (NH), and δ 174.3 ppm (C=O) .
  • ESI-MS: Molecular ion peaks (e.g., m/z 336 for analogs) confirm molecular weight .

Advanced: How to resolve spectral data discrepancies (e.g., unexpected NMR peaks)?

  • Impurity analysis: Byproducts from incomplete Knoevenagel condensation (e.g., unreacted aldehyde) can cause extra peaks. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Tautomeric forms: The thioxothiazolidinone ring may exhibit keto-enol tautomerism, leading to split signals. Analyze in deuterated DMSO to stabilize the dominant tautomer .

Basic: What in vitro assays evaluate antimicrobial activity?

  • MIC determination: Broth microdilution assays against S. aureus and E. coli (e.g., MIC = 25 µg/mL for structural analogs) .
  • Zone of inhibition: Disk diffusion assays with 100 µg/mL compound concentrations, compared to standard antibiotics (e.g., ciprofloxacin) .

Advanced: How to design SAR studies for this compound?

  • Substituent variation: Replace the 4-fluorobenzylidene group with other arylidene moieties (e.g., 4-nitro, 4-methoxy) to assess electronic effects on bioactivity .
  • Bioisosteric replacement: Substitute the ethanesulfonic acid group with carboxylic acid or phosphonate groups to modulate solubility and target binding .

Advanced: What computational methods predict biological interactions?

  • Molecular docking: Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol demethylase) or bacterial MurB enzymes .
  • MD simulations: Analyze stability of ligand-enzyme complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .

Advanced: How to address variability in reported biological activities?

  • Standardize assays: Use CLSI guidelines for MIC testing and consistent microbial strains (e.g., S. aureus ATCC 25923) .
  • Control for solvent effects: DMSO concentrations ≤1% to avoid cytotoxicity .
  • Statistical validation: Triplicate experiments with ANOVA to assess significance of activity differences (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.